Dihydrojasmone lactone
Overview
Description
Mechanism of Action
Target of Action
Dihydrojasmone lactone, also known as γ-Methyl-γ-decanolactone, is a compound that primarily targets insects, specifically aphids . It affects the foraging activity of the Peach Potato Aphid, Myzus persicae .
Mode of Action
The compound interacts with its targets by hindering the foraging activity of aphids during the early stages of probing at the level of non-phloem tissues . This interaction results in changes in the behavior of the aphids, making the compound a potential element in sustainable aphid control .
Biochemical Pathways
The biosynthesis of this compound involves a chemoenzymatic pathway initiated with the Baeyer–Villiger oxidation of dihydrojasmone . This process leads to the formation of alkyl-substituted δ-lactones . The compound’s derivatives, especially those containing a hydroxy group in correlation with a lactone ring, were found to be more active than the natural compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions .
Result of Action
The application of this compound and its derivatives to host plants results in a significant reduction in the foraging activity of aphids . This suggests that the compound has a deterrent effect on these insects .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a jasmine-like odor , suggesting that it may interact with olfactory receptors or other proteins involved in scent perception
Cellular Effects
It has been suggested that this compound may affect the foraging activity of certain insects This suggests that Dihydrojasmone lactone may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can affect the behavior of certain insects , suggesting that it may interact with specific receptors or other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrojasmone lactone can be synthesized through the cyclization of 4-methyl-4-hydroxydecanoic acid . Another method involves the Baeyer–Villiger oxidation of dihydrojasmone using meta-chloroperbenzoic acid, which yields two new alkyl-substituted delta-lactones: 3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one and 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the standards required for its applications in perfumery and other industries .
Chemical Reactions Analysis
Types of Reactions: Dihydrojasmone lactone undergoes various chemical reactions, including:
Oxidation: The Baeyer–Villiger oxidation of dihydrojasmone to produce alkyl-substituted delta-lactones.
Reduction: Enantioselective reduction of the carbonyl group in epoxylactones using fungal biocatalysts.
Substitution: Functionalization of the lactone ring to introduce different substituents, enhancing its biological activity.
Common Reagents and Conditions:
Major Products:
- 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one
- 5-Methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one
Scientific Research Applications
- Chemistry: Used as a precursor in the synthesis of other lactone derivatives with enhanced biological activities .
- Biology: Investigated for its role in plant defense mechanisms, particularly in deterring aphid foraging activity .
- Medicine: Potential applications in developing antifeedant agents for pest control .
- Industry: Widely used in perfumery and flavoring due to its pleasant floral odor .
Comparison with Similar Compounds
- Jasmolactone: Similar in structure and odor profile, used in perfumery .
- Gamma-octalactone: Known for its coconut-like odor, used in flavoring .
- Methyl laitone: Used in white floral accords, has a milky odor .
Uniqueness: Its ability to deter aphid foraging activity makes it particularly valuable in sustainable agriculture .
Properties
IUPAC Name |
5-hexyl-5-methyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWUKGXLBSQSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(CCC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041299 | |
Record name | Dihydrojasmone lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless liquid with a jasmine odour | |
Record name | gamma-Methyldecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
135.00 °C. @ 0.50 mm Hg | |
Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
Record name | gamma-Methyldecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.950 | |
Record name | gamma-Methyldecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7011-83-8 | |
Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7011-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrojasmone lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007011838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyldecanolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141822 | |
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Record name | 2(3H)-Furanone, 5-hexyldihydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydrojasmone lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hexyldihydro-5-methylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-METHYLDECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANJ13KO1RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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